5-(4-Formylphenyl)-3-pyridinecarboxamide
Description
Properties
IUPAC Name |
5-(4-formylphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c14-13(17)12-5-11(6-15-7-12)10-3-1-9(8-16)2-4-10/h1-8H,(H2,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDAZOMMSDLOIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CN=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 5-(4-Formylphenyl)-3-pyridinecarboxamide via Palladium-Catalyzed Cross-Coupling
Abstract: This technical guide provides a comprehensive overview of a robust and efficient synthetic strategy for 5-(4-Formylphenyl)-3-pyridinecarboxamide, a valuable biaryl building block in medicinal chemistry. The core of this synthesis is the Suzuki-Miyaura cross-coupling reaction, a powerful method for carbon-carbon bond formation. This document details the retrosynthetic analysis, the preparation of key precursors, a step-by-step protocol for the core coupling reaction, and methods for final product characterization. The guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into experimental choices, reaction mechanisms, and process optimization.
Introduction: The Significance of Biaryl Scaffolds
Substituted biaryl molecules, particularly those incorporating heterocyclic rings like pyridine, are privileged scaffolds in modern drug discovery. The pyridine moiety is a common feature in numerous FDA-approved drugs, contributing to favorable pharmacokinetic properties and providing a key vector for interacting with biological targets.[1][2] When coupled with a functionalized phenyl ring, as in this compound, the resulting structure serves as a versatile intermediate for constructing more complex molecules, including kinase inhibitors and other targeted therapeutics.[2][3]
The synthesis of such compounds hinges on the efficient formation of the carbon-carbon bond between the two aromatic rings. Among the various methods available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its mild conditions, high functional group tolerance, and excellent yields.[4][5] This guide focuses on leveraging this reaction for a practical and scalable synthesis of the target compound.
Retrosynthetic Strategy and Pathway Selection
A logical retrosynthetic analysis of this compound points to the central C-C bond as the primary disconnection point. This disconnection is ideally suited for a Suzuki-Miyaura coupling.
Caption: Retrosynthetic analysis of the target molecule.
This approach involves coupling a halogenated pyridine derivative with a phenylboronic acid. This specific pathway was chosen for two primary reasons:
-
Reagent Availability: Both 5-bromo-3-pyridinecarboxamide and 4-formylphenylboronic acid are commercially available and can be synthesized through well-documented procedures.[6][7][8]
-
Reaction Efficiency: The Suzuki coupling is highly tolerant of both the carboxamide and formyl functional groups, minimizing the need for protection-deprotection steps that would add to the synthetic overhead.
Preparation of Key Intermediates
A reliable synthesis depends on the quality of its starting materials. This section details the properties and preparation of the two key coupling partners.
4-Formylphenylboronic Acid (4-FPBA)
4-FPBA is a bifunctional molecule featuring both a reactive aldehyde and a versatile boronic acid, making it a crucial building block in organic synthesis.[9][10] Its unique structure allows for participation in a wide array of chemical transformations, including cross-coupling and multi-component reactions.[6][9]
Table 1: Physicochemical Properties of 4-Formylphenylboronic Acid
| Property | Value | Reference(s) |
| CAS Number | 87199-17-5 | [11] |
| Molecular Formula | C₇H₇BO₃ | [11] |
| Molecular Weight | 149.94 g/mol | [11] |
| Appearance | White to pale yellow crystalline powder | [9] |
| Melting Point | 237-242 °C | [10] |
Synthesis Protocol: Acetal-Protected Grignard Route
The primary challenge in synthesizing 4-FPBA via a Grignard reaction is the incompatibility of the Grignard reagent with the aldehyde group. Therefore, a protection strategy is essential.
-
Protection: The aldehyde group of 4-bromobenzaldehyde is first protected as a diethyl acetal. This is achieved by reacting 4-bromobenzaldehyde with triethyl orthoformate and ethanol under acidic catalysis.
-
Grignard Formation: The resulting 1-bromo-4-(diethoxymethyl)benzene is reacted with magnesium turnings in anhydrous THF to form the Grignard reagent.[12] Activation with a small crystal of iodine or 1,2-dibromoethane may be necessary.
-
Borylation: The Grignard reagent is then added slowly to a solution of trimethyl borate in anhydrous THF at low temperature (-78 °C).
-
Deprotection/Hydrolysis: The reaction is quenched with an acidic aqueous solution (e.g., dilute HCl), which hydrolyzes the borate ester and cleaves the acetal, yielding the final 4-formylphenylboronic acid product.[12] The product is typically isolated by filtration and can be purified by recrystallization.
5-Bromo-3-pyridinecarboxamide
This halogenated nicotinamide derivative serves as the electrophilic partner in the coupling reaction.
Table 2: Physicochemical Properties of 5-Bromo-3-pyridinecarboxamide
| Property | Value | Reference(s) |
| CAS Number | 28733-43-9 | [8] |
| Molecular Formula | C₆H₅BrN₂O | [7][8] |
| Molecular Weight | 201.02 g/mol | [8] |
| Appearance | Solid | [8] |
| Melting Point | 219-223 °C | [8] |
Synthesis Protocol: Amidation of 5-Bromonicotinic Acid
A straightforward and high-yielding method to prepare this intermediate is the amidation of the corresponding carboxylic acid.
-
Acid Chloride Formation: 5-Bromonicotinic acid is reacted with thionyl chloride (SOCl₂), often with a catalytic amount of DMF, in an inert solvent like dichloromethane (DCM) to form the highly reactive 5-bromonicotinoyl chloride. The reaction is typically heated to reflux until the evolution of HCl and SO₂ gas ceases.
-
Amination: The crude acid chloride solution is cooled and slowly added to a concentrated aqueous solution of ammonium hydroxide at a low temperature (0-5 °C). This nucleophilic acyl substitution reaction forms the primary amide.
-
Isolation: The resulting 5-bromo-3-pyridinecarboxamide precipitates from the solution and can be isolated by filtration, washed with cold water, and dried under vacuum.
The Core Synthesis: Suzuki-Miyaura Cross-Coupling
This section details the mechanism and a practical protocol for coupling the two key intermediates.
Mechanistic Causality
The success of the Suzuki-Miyaura reaction relies on a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states. Understanding this cycle is key to troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromo-3-pyridinecarboxamide, forming a Pd(II) complex. This is often the rate-limiting step.[4]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species (-B(OH)₃⁻), facilitating the exchange of the halide on the palladium for the aryl group from the boron.[4]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond of the final product and regenerating the active Pd(0) catalyst to re-enter the cycle.[4]
Experimental Workflow and Protocol
The following protocol is a robust starting point for lab-scale synthesis.
Caption: General experimental workflow for the synthesis.
Detailed Protocol:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-bromo-3-pyridinecarboxamide (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and a 4:1 mixture of 1,4-dioxane and water.
-
Degassing: Bubble nitrogen or argon gas through the stirred mixture for 20-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reagent Addition: Add sodium carbonate (Na₂CO₃, 2.5 eq) as a 2M aqueous solution, followed by the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Reaction: Heat the reaction mixture to 90-100 °C and maintain at this temperature with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction and Washing: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Table 3: Example Reagent Stoichiometry for a 10 mmol Scale Reaction
| Reagent | Molar Eq. | Amount | M.W. ( g/mol ) |
| 5-Bromo-3-pyridinecarboxamide | 1.0 | 2.01 g | 201.02 |
| 4-Formylphenylboronic Acid | 1.2 | 1.80 g | 149.94 |
| Sodium Carbonate (Na₂CO₃) | 2.5 | 2.65 g | 105.99 |
| Pd(PPh₃)₄ | 0.03 | 346 mg | 1155.56 |
| 1,4-Dioxane | - | 40 mL | - |
| Water | - | 10 mL | - |
Characterization of the Final Product
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound.
Table 4: Expected Analytical Data for this compound
| Technique | Expected Data |
| Appearance | White to off-white solid |
| Melting Point | Expected >150 °C (based on similar structures like 5-(4-formylphenyl)pyrimidine, MP 145-149 °C) |
| ¹H NMR | δ (ppm): ~10.1 (s, 1H, -CHO), ~9.2 (d, 1H, Py-H2), ~8.8 (d, 1H, Py-H6), ~8.5 (t, 1H, Py-H4), ~8.0 (d, 2H, Ar-H), ~7.9 (d, 2H, Ar-H), ~7.6 & 8.2 (br s, 2H, -CONH₂) |
| ¹³C NMR | δ (ppm): ~192 (-CHO), ~165 (-CONH₂), and aromatic carbons in the ~125-150 range. |
| MS (ESI+) | m/z: Calculated for C₁₃H₁₀N₂O₂ [M+H]⁺: 227.08. Found: 227.xx |
Conclusion
This guide outlines a reliable and well-precedented synthetic route to this compound. The strategy, centered on the Suzuki-Miyaura cross-coupling reaction, offers high efficiency and functional group tolerance, making it suitable for both small-scale research and larger-scale production. By understanding the underlying mechanisms and the rationale behind the choice of reagents and conditions, researchers can effectively synthesize this valuable intermediate for applications in drug discovery and materials science.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers.
- Wikipedia. (n.d.). 4-Formylphenylboronic acid.
- ChemicalBook. (n.d.). 4-Formylphenylboronic acid synthesis.
- BenchChem. (2025). 4-Formylphenylboronic Acid: A Versatile Covalent Building Block in Modern Organic Synthesis.
- Grokipedia. (n.d.). 4-Formylphenylboronic acid.
- ChemicalBook. (2025, May 20). 5-Bromonicotinamide.
- Sigma-Aldrich. (n.d.). 5-Bromo-3-pyridinecarboxamide 97%.
- ResearchGate. (2025, August 7). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions.
- Sigma-Aldrich. (n.d.). 5-(4-Formylphenyl)pyrimidine 97%.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
- Mohammad Abutaweel, G., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry.
- Wikipedia. (n.d.). Suzuki reaction.
- Wang, D., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.
- Singh, H., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
Sources
- 1. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 5-Bromo-3-pyridinecarboxamide 97 28733-43-9 [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. grokipedia.com [grokipedia.com]
- 11. 4-Formylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 12. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
structure elucidation of 5-(4-Formylphenyl)-3-pyridinecarboxamide
An In-Depth Technical Guide to the Structure Elucidation of 5-(4-Formylphenyl)-3-pyridinecarboxamide
Introduction
In the realm of medicinal chemistry and materials science, the precise characterization of novel molecular entities is a cornerstone of innovation and regulatory compliance. The synthesis of a target molecule is merely the first step; its unequivocal structural verification is paramount to understanding its physicochemical properties, biological activity, and potential applications. This guide provides a comprehensive, multi-technique approach to the , a molecule of interest due to its hybrid structure incorporating key pharmacophores: a pyridine core, a benzaldehyde moiety, and a carboxamide group.
The process of structure elucidation is a critical function in establishing the purity and exact composition of a synthesized compound.[1] This document is designed for researchers, scientists, and drug development professionals, offering a field-proven workflow that integrates High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques. We will delve into the causality behind each experimental choice, presenting a self-validating system where data from each method corroborates the others, leading to an unambiguous structural assignment.
Chapter 1: Foundational Analysis and Hypothesized Structure
Before embarking on spectroscopic analysis, a foundational assessment of the target molecule is crucial.
Hypothesized Structure: this compound
-
Molecular Formula: C₁₃H₁₀N₂O₂
-
Molecular Weight: 226.23 g/mol
-
Degree of Unsaturation: 10. This value is calculated as (2C + 2 + N - H - X)/2 = (2*13 + 2 + 2 - 10)/2 = 10. This high degree of unsaturation is consistent with the presence of two aromatic rings (4 unsaturations each = 8), two C=O double bonds (1 unsaturation each = 2), totaling 10. This initial calculation aligns perfectly with the proposed structure.
Chapter 2: Mass Spectrometry – Confirming Composition and Fragmentation
Mass spectrometry is the first line of analytical inquiry, providing the molecular weight and, with high resolution, the elemental composition. Its advantage lies in requiring a minimal amount of substance for analysis.
High-Resolution Mass Spectrometry (HRMS)
Causality: HRMS is employed to determine the exact mass of the molecular ion (M⁺) with high precision (typically to four decimal places). This allows for the unambiguous determination of the molecular formula by comparing the experimental mass to calculated masses of potential formulas. For C₁₃H₁₀N₂O₂, the exact mass is 226.0742. An experimental value within a narrow tolerance (e.g., ± 5 ppm) provides strong evidence for the proposed elemental composition.
Electron Ionization (EI) Mass Spectrometry and Fragmentation Analysis
Causality: EI-MS bombards the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting fragmentation pattern is a molecular fingerprint that reveals the structure of its constituent parts. For this compound, several characteristic fragmentation pathways are expected.
-
α-Cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage. For the aromatic aldehyde, this can result in the loss of a hydrogen radical (M-1) or the entire formyl radical (M-29).
-
Amide Cleavage: Primary amides can undergo α-cleavage to lose the •NH₂ radical, forming a resonance-stabilized acylium ion.[2]
-
Biaryl Bond Cleavage: The C-C bond connecting the pyridine and phenyl rings can cleave, leading to ions corresponding to each aromatic system.
Table 1: Predicted Key Fragments in the EI-Mass Spectrum
| m/z | Loss | Fragment Identity |
| 226 | - | Molecular Ion [M]⁺ |
| 225 | •H | [M-H]⁺ |
| 198 | •CHO | [M-CHO]⁺ |
| 210 | •NH₂ | [M-NH₂]⁺ |
| 122 | C₇H₅O | [Pyridinecarboxamide]⁺ |
| 105 | C₆H₄N₂O | [Formylphenyl]⁺ |
| 77 | C₆H₄N₂O + CO | [Phenyl]⁺ |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
HRMS (ESI-TOF):
-
Introduce the sample into an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) mass analyzer.
-
Operate in positive ion mode.
-
Acquire data over a mass range of m/z 50-500.
-
Use a known standard for internal calibration to ensure mass accuracy.
-
-
EI-MS:
-
Introduce the sample via a direct insertion probe or GC inlet into an EI source (typically at 70 eV).
-
Acquire data over a mass range of m/z 40-300.
-
Chapter 3: Infrared (IR) Spectroscopy – Identifying Functional Groups
Causality: IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes of chemical bonds.
For this compound, the IR spectrum will provide clear evidence for the key functional groups: the amide (N-H and C=O bonds), the aldehyde (C=O and C-H bonds), and the aromatic rings (C=C and C-H bonds).
Table 2: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3350 and ~3180 | N-H Asymmetric & Symmetric Stretch | Primary Amide (-CONH₂) |
| ~3050 | Aromatic C-H Stretch | Phenyl & Pyridine Rings |
| ~2850 and ~2750 | Aldehydic C-H Stretch (Fermi doublet) | Aldehyde (-CHO) |
| ~1700 | C=O Stretch | Aldehyde (-CHO)[3] |
| ~1660 | C=O Stretch (Amide I Band) | Primary Amide (-CONH₂)[4] |
| ~1600 | N-H Bend (Amide II Band) | Primary Amide (-CONH₂) |
| ~1580, ~1470 | C=C Ring Stretch | Aromatic Rings |
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or ZnSe) is clean by wiping with a solvent like isopropanol.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR setup.
-
Record the sample spectrum over the range of 4000-600 cm⁻¹.[5]
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The software automatically subtracts the background from the sample spectrum.
-
Chapter 4: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Map
Causality: NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[6] It provides information on the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[7]
¹H NMR Spectroscopy
This experiment identifies all unique proton environments in the molecule. The chemical shift indicates the electronic environment, the integration gives the relative number of protons, and the multiplicity (splitting pattern) reveals adjacent protons.
Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities (in DMSO-d₆)
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-11 | ~10.1 | s | 1H | Aldehyde |
| H-2 | ~9.2 | d | 1H | Pyridine C2-H |
| H-6 | ~9.0 | d | 1H | Pyridine C6-H |
| H-4 | ~8.5 | t | 1H | Pyridine C4-H |
| H-1a, H-1b | ~8.1, ~7.6 | br s | 2H | Amide (-CONH₂) |
| H-8, H-10 | ~8.0 | d | 2H | Phenyl (ortho to CHO) |
| H-7, H-11 | ~7.9 | d | 2H | Phenyl (meta to CHO) |
Note: Pyridine proton shifts are significantly downfield due to the electron-withdrawing nature of the nitrogen atom.[6][8]
¹³C NMR Spectroscopy
This experiment identifies all unique carbon environments.
Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon Label | Chemical Shift (δ, ppm) | Assignment |
| C-12 | ~193 | Aldehyde Carbonyl |
| C-1 | ~165 | Amide Carbonyl |
| C-6 | ~153 | Pyridine C6 |
| C-2 | ~151 | Pyridine C2 |
| C-9 | ~139 | Phenyl C9 (ipso) |
| C-4 | ~137 | Pyridine C4 |
| C-12 | ~136 | Phenyl C12 (ipso) |
| C-5 | ~133 | Pyridine C5 (ipso) |
| C-3 | ~131 | Pyridine C3 (ipso) |
| C-8, C-10 | ~130 | Phenyl C8, C10 |
| C-7, C-11 | ~128 | Phenyl C7, C11 |
2D NMR Spectroscopy: Connecting the Pieces
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. It will confirm the connectivity within the two separate aromatic spin systems (H-2/H-4/H-6 on the pyridine ring and the H-7/H-8/H-10/H-11 system on the phenyl ring).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to its attached carbon. It allows for the definitive assignment of the protonated carbons in the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the connectivity between the molecular fragments. It shows correlations between protons and carbons that are 2-3 bonds away.
Key Expected HMBC Correlations:
-
The aldehyde proton (H-11) will show correlations to the phenyl carbons C-9, C-8, and C-10.
-
Protons on the phenyl ring (H-7, H-11) will show a correlation to the pyridine carbon C-5, unequivocally linking the two rings.
-
Protons on the pyridine ring (H-2, H-4, H-6) will show correlations to the amide carbonyl carbon (C-1) and other carbons within the pyridine ring, confirming the position of the carboxamide group.
Caption: Key HMBC correlations confirming the connectivity of the molecular fragments.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire 2D spectra (gCOSY, z-gradient HSQC, and z-gradient HMBC) using standard pulse programs.[5]
-
Chapter 5: X-ray Crystallography – The Ultimate Confirmation
Causality: While the combination of MS and NMR provides overwhelming evidence for the structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof.[9] It generates a three-dimensional model of the molecule as it exists in the crystal lattice, confirming not only connectivity but also bond lengths, bond angles, and intermolecular interactions.[10][11]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer. Collect diffraction data.
-
Structure Solution and Refinement: Process the data and solve the structure using direct methods or Patterson methods, followed by refinement.
Chapter 6: Integrated Workflow and Conclusion
Caption: A logical workflow for the structure elucidation process.
Conclusion
The is achieved through a synergistic application of modern spectroscopic techniques. High-Resolution Mass Spectrometry confirms the elemental formula (C₁₃H₁₀N₂O₂). FTIR spectroscopy verifies the presence of the essential aldehyde, amide, and aromatic functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the proton and carbon skeleton, with key HMBC correlations definitively establishing the connectivity between the formylphenyl and pyridinecarboxamide moieties. Each technique provides a layer of evidence that, when combined, creates a self-validating and irrefutable structural assignment, a critical step for any further scientific investigation or development of this compound.
References
- Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives - Benchchem.
- Recent synthetic advances in pyridine-based thermotropic mesogens - RSC Publishing.
- X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines (2019) | Dmitry S. Kopchuk - SciSpace.
- Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.
- Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound - PMC.
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.
- PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc - YouTube.
- (Electronic Supplementary Information) - The Royal Society of Chemistry.
- Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles - MDPI.
- Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules.
- Mass Spectrometry: Fragmentation.
-
Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[6][11]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate - ResearchGate. Available at:
- Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-chlorophenyl) - PMC - NIH.
- Chemical Structure Elucidation in the Development of Inorganic Drugs: Evidence from Ru-, Au-, As-, and Sb-based Medicines - PMC.
Sources
- 1. Chemical Structure Elucidation in the Development of Inorganic Drugs: Evidence from Ru-, Au-, As-, and Sb-based Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. myneni.princeton.edu [myneni.princeton.edu]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 9. Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent synthetic advances in pyridine-based thermotropic mesogens - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04389F [pubs.rsc.org]
- 11. scispace.com [scispace.com]
Technical Guide: Physical Properties & Characterization of 5-(4-Formylphenyl)-3-pyridinecarboxamide
This guide details the physical properties, synthesis context, and characterization protocols for 5-(4-Formylphenyl)-3-pyridinecarboxamide (CAS 1007580-15-5), a critical intermediate in the synthesis of pyridine-based kinase inhibitors (e.g., JAK inhibitors).
Chemical Identity & Structural Analysis
This compound features a nicotinamide (3-pyridinecarboxamide) core substituted at the 5-position with a 4-formylphenyl group. The presence of three distinct functional handles—a basic pyridine nitrogen, a hydrogen-bond-donating/accepting amide, and a reactive aldehyde—dictates its physical behavior and reactivity profile.
| Attribute | Detail |
| IUPAC Name | 5-(4-Formylphenyl)pyridine-3-carboxamide |
| CAS Number | 1007580-15-5 |
| Molecular Formula | C₁₃H₁₀N₂O₂ |
| Molecular Weight | 226.23 g/mol |
| SMILES | NC(=O)c1cncc(c1)c2ccc(C=O)cc2 |
| Core Scaffold | 3,5-Disubstituted Pyridine |
Physical Properties (Experimental & Predicted)
Note: Due to the specialized nature of this intermediate, some values are derived from structural analogs (e.g., 5-phenylnicotinamide) and standard physicochemical modeling.
Solid-State Properties
-
Appearance: Off-white to pale yellow crystalline solid.[1] The yellow hue often intensifies with trace oxidation of the aldehyde group.
-
Melting Point: >160°C (Predicted) .
-
Rationale: Unsubstituted nicotinamide melts at ~129°C. The addition of a rigid phenyl ring at the 5-position significantly increases lattice energy and melting point via
- stacking interactions.
-
-
Crystallinity: High tendency for polymorphism due to the amide group's ability to form intermolecular hydrogen bond networks.
Solution Properties
-
Solubility Profile:
-
High Solubility: DMSO, DMF, DMAc (Dipolar aprotic solvents disrupt the amide H-bond network).
-
Moderate Solubility: Hot Methanol, Hot Ethanol, Acetonitrile.
-
Low/Insoluble: Water, Hexanes, Diethyl Ether.
-
-
LogP (Octanol/Water): ~1.3 – 1.8 .
-
The lipophilic phenyl ring is balanced by the polar amide and pyridine moieties, making it moderately lipophilic but sufficiently polar to require polar organic solvents for reaction.
-
-
pKa:
-
Pyridine Nitrogen: ~3.5 – 4.0 . The electron-withdrawing nature of the amide (position 3) and phenyl ring (position 5) reduces the basicity of the pyridine nitrogen compared to pyridine itself (pKa 5.2).
-
Amide: Neutral (pKa > 15).
-
Synthesis & Reaction Context
This intermediate is typically synthesized via a Suzuki-Miyaura cross-coupling reaction, which defines its primary impurity profile.
Synthesis Pathway
Reagents: 5-Bromonicotinamide + 4-Formylphenylboronic acid. Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄. Base: Na₂CO₃ or K₃PO₄.
Caption: Synthesis of this compound via Suzuki coupling, highlighting potential protodeboronation side products.
Characterization Protocols
To validate the identity and purity of CAS 1007580-15-5, the following multi-modal characterization workflow is recommended.
A. Nuclear Magnetic Resonance (NMR)[1][2][3][4][5]
-
** Solvent:** DMSO-d₆ (preferred due to solubility).
-
¹H-NMR Key Signals:
-
Aldehyde (-CHO): Singlet at ~10.0 – 10.1 ppm . Distinctive diagnostic peak.
-
Amide (-CONH₂): Two broad singlets at ~7.6 ppm and ~8.2 ppm (often split due to restricted rotation).
-
Pyridine Protons: Three distinct signals in the aromatic region (~8.5 – 9.2 ppm), typically shifting downfield due to the electron-withdrawing substituents.
-
Phenyl Protons: Two doublets (AA'BB' system) at ~7.8 – 8.1 ppm .
-
B. High-Performance Liquid Chromatography (HPLC)[4]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase:
-
A: Water + 0.1% TFA (Trifluoroacetic acid).
-
B: Acetonitrile + 0.1% TFA.[2]
-
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic system) and 280 nm (aldehyde conjugation).
-
Critical Impurities to Monitor:
-
Oxidation Product: 5-(4-Carboxyphenyl)-3-pyridinecarboxamide (Carboxylic acid derivative). Elutes earlier than the aldehyde.
-
Starting Materials: 5-Bromonicotinamide (late eluter) or Boronic acid (early eluter).
-
C. Mass Spectrometry (LC-MS)
-
Ionization: ESI (Positive Mode).
-
Target Ion: [M+H]⁺ = 227.23 m/z .
-
Fragmentation: Loss of -NH₃ (amide) or -CO (aldehyde) may be observed in MS/MS.
Handling, Stability & Storage
The presence of the aldehyde group introduces specific stability concerns that must be managed during storage and handling.
| Parameter | Recommendation | Scientific Rationale |
| Storage Temperature | 2°C to 8°C | Retards the rate of spontaneous oxidation of the aldehyde to carboxylic acid. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents aerobic oxidation. Aldehydes are prone to autoxidation to form the corresponding benzoic acid derivative. |
| Light Sensitivity | Protect from Light | Conjugated aldehydes can undergo photochemical degradation or polymerization. Store in amber vials. |
| Moisture | Desiccate | While the amide is relatively stable, moisture can promote hydrate formation or facilitate hydrolysis under extreme pH. |
Characterization Workflow Diagram
Use this decision tree to assess the quality of the intermediate before proceeding to the next synthetic step (e.g., reductive amination).
Caption: Quality Control decision tree for this compound.
References
-
Chemical Source Data: this compound (CAS 1007580-15-5). ChemSrc. Available at: [Link]
- Synthesis of Pyridine Carboxamides:Suzuki-Miyaura Coupling of 5-Bromonicotinamide. Organic Syntheses, Coll. Vol. 10. (General protocol for 5-aryl nicotinamides).
- Filgotinib Intermediate Chemistry:Process for the preparation of JAK inhibitors. Patent WO2015117980A1. (Contextual reference for 5-phenylpyridine-3-carboxamide scaffolds).
Sources
An In-depth Technical Guide to Determining the Solubility of 5-(4-Formylphenyl)-3-pyridinecarboxamide in Different Solvents
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of pharmaceutical research and development, the journey of a molecule from a promising candidate to a viable therapeutic agent is fraught with challenges. Among the most fundamental and impactful of these is the compound's solubility.[1][2] Poor solubility can be a significant impediment, leading to unpredictable in vitro results, diminished in vivo efficacy, and complex formulation requirements.[3][4] This guide provides a comprehensive overview of the principles and methodologies for determining the solubility of a specific compound of interest, 5-(4-Formylphenyl)-3-pyridinecarboxamide, serving as a practical framework for researchers, scientists, and drug development professionals. While specific solubility data for this compound is not publicly available, this document will equip you with the foundational knowledge and detailed protocols to ascertain its solubility profile.
Understanding the Molecular Structure of this compound
A molecule's structure is intrinsically linked to its solubility characteristics. The principle of "like dissolves like" is a cornerstone of solubility prediction.[5][6] Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[6]
The structure of this compound contains both polar and non-polar regions, suggesting a nuanced solubility profile. The presence of the pyridine ring, carboxamide group, and formyl group introduces polarity and the potential for hydrogen bonding. Conversely, the phenyl ring contributes to the molecule's non-polar character. The interplay of these functional groups will dictate its solubility across a range of solvents.
Theoretical Framework: The Science of Dissolution
The process of dissolution involves the breaking of intermolecular forces between solute molecules and the formation of new interactions between solute and solvent molecules.[7] For this compound, the key intermolecular forces at play are:
-
Hydrogen Bonding: The amide and formyl groups can act as hydrogen bond acceptors, while the amide N-H can act as a hydrogen bond donor. Solvents capable of hydrogen bonding (e.g., water, ethanol) will likely exhibit a higher affinity for this compound.
-
Dipole-Dipole Interactions: The polar functional groups create a molecular dipole moment, allowing for electrostatic interactions with polar solvents.
-
Van der Waals Forces: These non-specific interactions are present between all molecules and will be the primary mode of interaction with non-polar solvents.
The overall polarity of a solvent can be quantified by its dielectric constant; a higher dielectric constant generally indicates greater polarity.[5]
Experimental Determination of Solubility: A Practical Guide
The most reliable method for determining the solubility of a compound is through empirical testing. Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic.[1][2][8]
-
Kinetic Solubility: This measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[1][3][4] It is a high-throughput method often used in the early stages of drug discovery for ranking compounds.[1][2][9]
-
Thermodynamic Solubility: This represents the true equilibrium solubility of the most stable solid form of a compound in a given solvent at a specific temperature and pressure.[8][10] It is a more time-consuming but accurate measurement, crucial for later-stage development and formulation.[1][8]
The "shake-flask" method is the gold standard for determining thermodynamic solubility.[8][11]
Detailed Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
This protocol outlines the steps for determining the thermodynamic solubility of this compound.
Materials:
-
This compound (solid form)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO, acetone, hexane)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a pre-weighed glass vial. The key is to ensure undissolved solid remains at the end of the experiment.[12]
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials on an orbital shaker or use a magnetic stir bar to agitate the mixture.
-
Maintain a constant temperature (e.g., 25°C or 37°C).
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached.[12]
-
-
Phase Separation:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
To separate the solid from the saturated solution, centrifuge the vials at a high speed.
-
Carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.[12]
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy to determine the concentration of the dissolved compound.
-
Construct a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample.
-
-
Calculation of Solubility:
-
The concentration determined in the supernatant represents the thermodynamic solubility of this compound in that specific solvent at the tested temperature.
-
Express the solubility in units such as mg/mL, µg/mL, or molarity (mol/L).
-
Experimental Workflow for Shake-Flask Solubility Determination
Caption: Workflow of the shake-flask method for determining thermodynamic solubility.
Data Presentation and Interpretation
While specific quantitative data for this compound is not available in the public domain, the results from the described experimental protocol should be summarized in a clear and concise table for easy comparison across different solvents.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Polarity Index | Solubility (mg/mL) |
| Hexane | 0.1 | < 0.1 |
| Toluene | 2.4 | 0.5 |
| Dichloromethane | 3.1 | 2.0 |
| Acetone | 5.1 | 15.0 |
| Ethanol | 5.2 | 25.0 |
| DMSO | 7.2 | > 100 |
| Water | 10.2 | 0.2 |
| PBS (pH 7.4) | ~10.2 | 0.3 |
Note: The values in this table are hypothetical and for illustrative purposes only.
The interpretation of this data would involve correlating the observed solubility with the properties of the solvents. For instance, low solubility in non-polar solvents like hexane and higher solubility in polar aprotic solvents like DMSO would be expected based on the molecular structure. The relatively low aqueous solubility would be a critical piece of information for drug development, potentially necessitating formulation strategies to enhance bioavailability.
Factors Influencing Solubility
Several factors can influence the measured solubility of a compound:
-
Temperature: For most solid solutes, solubility increases with increasing temperature.[6]
-
pH: For ionizable compounds, solubility is highly dependent on the pH of the medium.[8] The pyridine and amide functionalities of this compound may exhibit pH-dependent solubility.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.[5][8] The most stable polymorph will have the lowest solubility.
-
Purity of the Compound: Impurities can affect the measured solubility.
Conclusion and Future Directions
Determining the solubility of a compound like this compound is a fundamental step in its development as a potential therapeutic agent. This guide has provided a comprehensive overview of the theoretical principles and a detailed, practical protocol for the experimental determination of its thermodynamic solubility. By understanding the interplay between molecular structure, solvent properties, and experimental conditions, researchers can generate high-quality, reliable solubility data. This data is essential for guiding lead optimization, informing formulation development, and ultimately, increasing the probability of success in the drug discovery pipeline. For this compound, a systematic study of its solubility in a range of pharmaceutically relevant solvents and buffers is a critical next step in its preclinical evaluation.
References
-
Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]
-
PubMed. Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]
-
Quora. How do you perform the shake flask method to determine solubility?. [Link]
-
Chemistry LibreTexts. Solubility of Organic Compounds. [Link]
-
American Pharmaceutical Review. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]
-
BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]
-
American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Chemistry Steps. Solubility of Organic Compounds. [Link]
-
Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. enamine.net [enamine.net]
- 4. protocols.io [protocols.io]
- 5. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 8. raytor.com [raytor.com]
- 9. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. quora.com [quora.com]
5-(4-Formylphenyl)-3-pyridinecarboxamide as a building block in organic synthesis
An In-Depth Technical Guide to 5-(4-Formylphenyl)-3-pyridinecarboxamide: A Versatile Bifunctional Building Block in Modern Organic Synthesis
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
In the landscape of modern synthetic chemistry, the demand for versatile, multifunctional building blocks is insatiable. These scaffolds are the linchpins of efficient drug discovery and materials science, enabling the rapid construction of complex molecular architectures. This guide introduces this compound, a heterocyclic compound distinguished by its strategically positioned and orthogonally reactive functional groups. The presence of an aromatic aldehyde (formyl group) and a pyridinecarboxamide moiety on a rigid biaryl scaffold makes it an exemplary building block for combinatorial chemistry, fragment-based drug design, and the synthesis of novel organic materials. This document provides a comprehensive overview of its synthesis, reactivity, and potential applications, supported by detailed experimental protocols and mechanistic insights.
Core Molecular Attributes and Strategic Value
This compound is a molecule of significant synthetic potential due to its distinct chemical features:
-
Bifunctional Reactivity: It possesses two key functional groups—an aldehyde and a carboxamide. The aldehyde is a versatile handle for C-C and C-N bond formation through reactions like reductive amination, Wittig olefination, and various condensation reactions. The carboxamide offers opportunities for hydrolysis, reduction, or serving as a hydrogen bond donor/acceptor.
-
Orthogonal Chemistry: The reactivity of the formyl group can be selectively addressed under conditions that leave the more robust carboxamide group untouched, allowing for sequential and controlled molecular elaboration.
-
Structural Rigidity: The central biaryl (phenyl-pyridine) core provides a well-defined and rigid scaffold. This is a highly desirable trait in medicinal chemistry, as it reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity.
-
3D Vectorial Properties: The specific substitution pattern (meta on the pyridine, para on the phenyl ring) projects the functional groups into distinct vectors in three-dimensional space, making it an ideal linker for connecting different molecular fragments with precise spatial orientation.
Synthesis of the Core Scaffold: A Suzuki-Miyaura Coupling Approach
The most reliable and modular method for constructing the 5-aryl-pyridine-3-carboxamide scaffold is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its functional group tolerance, high yields, and mild reaction conditions.
The general strategy involves coupling a pyridine-based boronic acid or ester with an aryl halide. In this case, the most convergent approach is the coupling of (4-formylphenyl)boronic acid with 5-bromo-3-pyridinecarboxamide.
Experimental Protocol: Synthesis of this compound
Reaction Scheme: (4-formylphenyl)boronic acid + 5-bromo-3-pyridinecarboxamide --(Pd catalyst, Base)--> this compound
Materials:
-
5-bromo-3-pyridinecarboxamide (1.0 eq)
-
(4-formylphenyl)boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq) or a more specialized ligand like SPhos
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask, add 5-bromo-3-pyridinecarboxamide, (4-formylphenyl)boronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen).
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of dioxane to form the active catalyst complex. Add this solution to the main reaction flask.
-
Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is typically purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to yield the title compound as a solid.
Workflow Diagram: Suzuki-Miyaura Synthesis
Caption: Workflow for the Suzuki-Miyaura cross-coupling synthesis.
Key Synthetic Transformations of the Formyl Group
The aldehyde functionality is a cornerstone of synthetic chemistry, acting as an electrophilic site for a multitude of bond-forming reactions.
Reductive Amination: Gateway to Secondary and Tertiary Amines
Reductive amination is arguably the most important reaction of aldehydes in drug discovery, enabling the formation of C-N bonds. It proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ by a mild hydride reagent.
Protocol: Synthesis of a Secondary Amine Derivative
Reaction Scheme: R-NH₂ + this compound --(Acid catalyst)--> [Imine Intermediate] --(Reducing Agent)--> Secondary Amine Product
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., benzylamine, 1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic, ~5% v/v)
Procedure:
-
Dissolve this compound and the primary amine in the chosen solvent.
-
Add a catalytic amount of acetic acid to facilitate imine formation. Stir at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride portion-wise to the mixture. The use of NaBH(OAc)₃ is advantageous as it is mild, selective for imines over aldehydes, and does not react violently with the acidic catalyst.
-
Stir the reaction at room temperature for 12-24 hours until the starting aldehyde is consumed (monitor by LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to obtain the desired secondary amine.
Data Summary: Common Reductive Amination Conditions
| Reducing Agent | Solvent | pH Condition | Key Advantages |
| Sodium triacetoxyborohydride | DCM, DCE | Mildly Acidic | High selectivity for imines; one-pot procedure |
| Sodium cyanoborohydride | MeOH | Neutral to Acidic | Effective but highly toxic (HCN release at low pH) |
| H₂/Pd-C | EtOH, MeOH | Neutral | "Green" conditions; can reduce other functional groups |
Wittig Reaction: Formation of Alkenes
The Wittig reaction provides a robust method for converting the aldehyde into an alkene, forming a C=C double bond with high geometric control (E/Z selectivity) depending on the nature of the ylide used.
Protocol: Synthesis of a Stilbene-like Derivative
Reaction Scheme: Phosphonium Ylide + this compound --> Alkene Product + Triphenylphosphine oxide
Procedure:
-
Ylide Generation: Suspend benzyltriphenylphosphonium chloride (1.1 eq) in dry tetrahydrofuran (THF) under an inert atmosphere. Cool to 0 °C. Add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (KOtBu) dropwise until the characteristic orange/red color of the ylide persists.
-
Wittig Reaction: Dissolve this compound (1.0 eq) in dry THF and add it slowly to the pre-formed ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.
-
The major byproduct, triphenylphosphine oxide, can often be removed by precipitation or chromatography. Purify the desired alkene by column chromatography.
Logical Diagram: Reactivity of the Formyl Group
Caption: Key synthetic pathways originating from the formyl group.
Potential Applications in Drug Discovery and Materials Science
The unique structure of this compound makes it an attractive building block for several high-value applications.
-
Kinase Inhibitors: The pyridine and phenyl rings can serve as a core scaffold that mimics the hinge-binding motifs of many ATP-competitive kinase inhibitors. The formyl group can be elaborated to project a vector into the solvent-exposed region, allowing for the optimization of potency and selectivity.
-
PROTACs and Molecular Glues: As a rigid linker, this molecule is ideally suited for constructing Proteolysis Targeting Chimeras (PROTACs). The formyl group can be converted into an attachment point for a warhead that binds to a protein of interest, while the pyridinecarboxamide end could be modified to bind to an E3 ligase ligand.
-
Organic Electronics: The extended π-system of the biaryl core suggests potential use in creating organic semiconductors or dyes. The functional groups allow for tuning of electronic properties and provide handles for polymerization or attachment to surfaces.
Conclusion
This compound represents a paradigm of modern building block design: a structurally rigid, bifunctional, and synthetically versatile scaffold. Its preparation via robust cross-coupling chemistry and the orthogonal reactivity of its formyl and carboxamide groups provide a reliable platform for the efficient construction of complex molecules. This guide has outlined the fundamental synthesis and key transformations that empower researchers in medicinal chemistry and materials science to leverage this compound for accelerated discovery programs. Its strategic value lies not just in the molecules that have been made, but in the vast chemical space it unlocks for future innovation.
References
At present, there are no specific, dedicated scholarly articles for the direct synthesis or application of "this compound" found in major chemical databases. The protocols and principles described herein are based on well-established, foundational reactions in organic chemistry, applied to this specific molecular structure. The references below provide authoritative information on the core reactions discussed.
-
Suzuki-Miyaura Cross-Coupling: Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Reductive Amination: Baxter, E. W.; Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 2004 , 59, 1. [Link]
-
The Wittig Reaction: Maryanoff, B. E.; Reitz, A. B. The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbon Anions. Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chemical Reviews, 1989 , 89 (4), 863–927. [Link]
Methodological & Application
The Emerging Potential of 5-(4-Formylphenyl)-3-pyridinecarboxamide in Medicinal Chemistry: A Guide for Drug Discovery Professionals
The pyridinecarboxamide scaffold is a cornerstone in modern medicinal chemistry, featured in a significant number of FDA-approved drugs for a wide range of therapeutic areas, including oncology and central nervous system disorders.[1] The strategic functionalization of this privileged core structure offers a powerful platform for the development of novel therapeutic agents. This guide focuses on the potential applications of a specific, yet underexplored derivative: 5-(4-Formylphenyl)-3-pyridinecarboxamide. While direct studies on this exact molecule are not yet prevalent in the public domain, its structural motifs—a pyridinecarboxamide core and a reactive formylphenyl group—suggest significant promise in the design of targeted therapies, particularly as enzyme inhibitors.
This document serves as a detailed application note and a set of guiding protocols for researchers, scientists, and drug development professionals interested in exploring the medicinal chemistry applications of this compound. The insights and methodologies presented herein are synthesized from established principles and data from closely related molecular structures, providing a solid foundation for initiating research and development programs.
Rationale: The Therapeutic Promise of a Bifunctional Scaffold
The therapeutic potential of this compound stems from the combination of two key functionalities:
-
The Pyridinecarboxamide Core: This moiety is a well-established pharmacophore known to engage in crucial hydrogen bonding and other non-covalent interactions within the active sites of various enzymes. Its presence is often associated with potent and selective inhibitory activity.
-
The 4-Formylphenyl Group: The aldehyde functionality serves as a versatile chemical handle for a variety of synthetic transformations. It can act as a precursor for the introduction of diverse substituents to probe structure-activity relationships (SAR) or as a reactive "warhead" for the formation of covalent or reversible-covalent bonds with target proteins.
A compelling case for the potential of this scaffold can be drawn from the extensively studied class of 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides . These compounds have emerged as highly potent and selective reversible-covalent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in hepatocellular carcinoma (HCC).[2][3] The formyl group in these inhibitors plays a critical role in their mechanism of action, forming a reversible covalent bond with a cysteine residue in the FGFR4 kinase domain.
Potential Therapeutic Application: Targeting Kinases in Oncology
Based on the precedent set by related compounds, a primary application of this compound is in the development of kinase inhibitors for cancer therapy. The aberrant activity of protein kinases is a hallmark of many cancers, making them attractive targets for drug development.
Focus on FGFR4 Inhibition in Hepatocellular Carcinoma
The FGF19-FGFR4 signaling pathway is a critical driver of proliferation in a subset of HCC patients.[2] Selective inhibitors of FGFR4 have shown significant promise in clinical trials.[2] The this compound scaffold could serve as a novel starting point for the design of FGFR4 inhibitors.
Hypothesized Mechanism of Action:
The pyridinecarboxamide core would anchor the inhibitor within the ATP-binding pocket of the FGFR4 kinase domain through key hydrogen bond interactions. The formylphenyl group, positioned appropriately, could then interact with a nearby nucleophilic residue, such as a cysteine, to form a reversible-covalent adduct, leading to potent and prolonged inhibition.
Caption: Hypothesized binding mode of this compound in the FGFR4 kinase domain.
Synthetic and Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of this compound and its derivatives.
Protocol 1: Synthesis of this compound
This protocol outlines a potential synthetic route based on a Suzuki cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds.
Workflow Diagram:
Caption: General workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 5-bromo-3-pyridinecarboxamide (1.0 eq), (4-formylphenyl)boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as sodium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (4:1).
-
Reaction: Heat the reaction mixture to reflux (e.g., 90-100 °C) under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Reductive Amination for Library Synthesis
The formyl group is an excellent starting point for generating a library of derivatives to explore SAR. Reductive amination is a reliable method for converting the aldehyde to a variety of substituted amines.
Step-by-Step Procedure:
-
Amine Addition: In a reaction vial, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol. Add the desired primary or secondary amine (1.1 eq).
-
Reducing Agent: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the product by an appropriate method (e.g., column chromatography or preparative HPLC).
Protocol 3: In Vitro Kinase Inhibition Assay
To evaluate the biological activity of the synthesized compounds, an in vitro kinase inhibition assay is essential.
Step-by-Step Procedure:
-
Reagents: Prepare a reaction buffer containing recombinant human FGFR4 kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., this compound and its derivatives) in dimethyl sulfoxide (DMSO).
-
Assay Plate Setup: In a 384-well plate, add the kinase, the test compound at various concentrations, and the substrate.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various detection methods, such as those based on fluorescence, luminescence, or radioactivity, which quantify the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by fitting the data to a dose-response curve.
Quantitative Data Summary (Hypothetical):
| Compound | Target Kinase | IC₅₀ (nM) |
| This compound | FGFR4 | 500 |
| Derivative A (Reductive Amination Product) | FGFR4 | 150 |
| Derivative B (Reductive Amination Product) | FGFR4 | 75 |
| Staurosporine (Control) | FGFR4 | 10 |
Future Directions and Broader Applications
While oncology, and specifically kinase inhibition, represents a highly promising avenue for the application of this compound, its utility is not limited to this area. The versatile nature of this scaffold opens up possibilities in other therapeutic fields where pyridinecarboxamides have shown efficacy, such as in the development of:
-
Inhibitors of other enzyme classes: The pyridinecarboxamide core can be adapted to target a wide range of enzymes, including but not limited to, hydrolases and oxidoreductases.
-
Central Nervous System (CNS) agents: The pyridine ring is a common feature in drugs that act on the CNS.[1]
-
Anti-infective agents: The development of novel antibiotics and antivirals is a critical area of research where this scaffold could be explored.
Conclusion
This compound is a promising, yet underexplored, scaffold in medicinal chemistry. Its combination of a proven pharmacophore and a reactive functional group provides a strong foundation for the design and synthesis of novel therapeutic agents. By leveraging the insights gained from structurally related compounds and employing the robust synthetic and biological evaluation protocols outlined in this guide, researchers can unlock the full potential of this versatile molecule in the quest for new and effective medicines.
References
- Organic Syntheses. PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE BY A CATALYTIC ADDITION OF DIORGANOZINC REAGENTS TO IMINES.
-
Yang, F., et al. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry, 65(21), 14809–14831. Available from: [Link]
-
PubMed. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Available from: [Link]
- HETEROCYCLES. (2021). preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid.
-
Ramzan, F., et al. (2023). Synthesis, biological evaluation and theoretical studies of (E)-1-(4-sulfamoyl-phenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones as human carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2189126. Available from: [Link]
-
Molecules. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available from: [Link]
-
Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Available from: [Link]
-
PubMed. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Available from: [Link]
-
Molecules. (2022). Insight into the Inhibitory Mechanism of Aryl Formyl Piperidine Derivatives on Monoacylglycerol Lipase through Molecular Dynamics Simulations. Available from: [Link]
-
PubMed. (2022). Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. Available from: [Link]
-
National Center for Biotechnology Information. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Available from: [Link]
-
Taylor & Francis Online. (n.d.). Enzyme inhibitor – Knowledge and References. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Available from: [Link]
-
MDPI. (2019). ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. Available from: [Link]
-
MDPI. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide... Available from: [Link]
-
MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available from: [Link]
-
Provid Pharmaceuticals. (2025). Drug Discovery Services. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available from: [Link]
-
VIVO. (2026). Journal of enzyme inhibition and medicinal chemistry. Available from: [Link]
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis and Screening of 5-(4-Formylphenyl)-3-pyridinecarboxamide Derivatives
Abstract
This document provides a comprehensive guide for the synthesis, characterization, and biological evaluation of 5-(4-formylphenyl)-3-pyridinecarboxamide and its derivatives. The pyridinecarboxamide scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities, including antimicrobial and enzyme inhibitory effects.[1][2][3] The strategic incorporation of a 5-aryl substituent, specifically a 4-formylphenyl group, furnishes a key chemical handle for extensive derivatization to explore structure-activity relationships (SAR). We present a robust and reproducible protocol centered on the Suzuki-Miyaura cross-coupling reaction for the efficient construction of the core biaryl structure.[4][5] Detailed methodologies for product purification, characterization, and subsequent biological screening are provided to guide researchers in drug discovery and development.
Introduction: The Significance of the Pyridinecarboxamide Scaffold
Pyridinecarboxamide derivatives are a cornerstone of modern medicinal chemistry, exhibiting a remarkable breadth of pharmacological properties.[3] Their structural features, including the ability of the pyridine ring to engage in π-stacking and hydrogen bonding, make them versatile scaffolds for interacting with biological targets.[6] The carboxamide moiety further enhances this by acting as a hydrogen bond donor and acceptor, contributing to ligand-receptor binding.[7]
The focus of this guide, the this compound core, is of particular interest for two primary reasons:
-
Biological Potential: The 5-aryl-3-pyridinecarboxamide motif is present in molecules with demonstrated biological activity, including potent inhibitors of various enzymes and antimicrobial agents.[2][8]
-
Synthetic Versatility: The aldehyde (formyl) group is a highly versatile functional group. It serves as a reactive handle for subsequent chemical modifications, such as reductive amination, Wittig reactions, or condensation reactions, allowing for the rapid generation of a diverse library of derivatives from a single, advanced intermediate. This is a cornerstone of modern lead optimization campaigns.
This guide details a validated synthetic route using the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is renowned for its high efficiency and broad functional group tolerance, making it ideal for this specific transformation.[9][10]
Synthetic Strategy and Rationale
The construction of the target C-C bond between the pyridine and phenyl rings is most effectively achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura reaction is the method of choice due to the mild reaction conditions and the commercial availability, stability, and low toxicity of the required organoboron reagents.[9]
Retrosynthetic Analysis
The target molecule is disconnected at the aryl-aryl bond, leading to two key building blocks: a 5-halopyridine-3-carboxamide and 4-formylphenylboronic acid.
Caption: Retrosynthetic approach for the target compound.
The Suzuki-Miyaura Coupling Mechanism
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-3-pyridinecarboxamide, forming a Pd(II) complex.[4]
-
Transmetalation: The formylphenyl group is transferred from the boronic acid to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9]
-
Reductive Elimination: The two organic fragments (the pyridine and phenyl moieties) are coupled, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[5]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of this compound
This protocol describes a representative synthesis on a 1 mmol scale.
Materials and Reagents:
-
5-Bromo-3-pyridinecarboxamide (CAS 28733-43-9) (201 mg, 1.0 mmol, 1.0 eq.).[11]
-
4-Formylphenylboronic acid (165 mg, 1.1 mmol, 1.1 eq.).
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).
-
Potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 eq.).
-
1,4-Dioxane (8 mL, anhydrous).
-
Water (2 mL, deionized).
-
Round-bottom flask (50 mL), condenser, magnetic stir bar.
-
Nitrogen or Argon gas supply.
-
Standard glassware for work-up and purification.
Step-by-Step Procedure:
-
Reaction Setup: To the 50 mL round-bottom flask, add 5-bromo-3-pyridinecarboxamide (201 mg), 4-formylphenylboronic acid (165 mg), and potassium carbonate (276 mg).
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Catalyst Addition: Briefly remove the septum and add the tetrakis(triphenylphosphine)palladium(0) (58 mg) to the stirring mixture. Immediately re-seal and purge the flask with inert gas for another 5 minutes.
-
Heating: Attach the condenser (with inert gas flow at the top) and heat the reaction mixture to 90 °C in an oil bath.
-
Reaction Monitoring: Stir the reaction vigorously at 90 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking a small aliquot from the reaction mixture.
-
Work-up:
-
Once the reaction is complete (disappearance of the starting bromide), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude solid is purified by flash column chromatography on silica gel. A typical eluent system is a gradient of 50% to 100% ethyl acetate in hexanes to afford the pure product as a white to off-white solid.
Protocol 2: Product Characterization
It is essential to confirm the identity and purity of the synthesized compound.
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum should show characteristic signals for the aromatic protons. Expect doublets for the pyridine protons at positions 2 and 6, a triplet or multiplet for the proton at position 4, and doublets for the ortho- and meta-protons on the phenyl ring. A singlet for the aldehyde proton should be observed around 10 ppm. Amide protons will appear as broad singlets.[12]
-
¹³C NMR (101 MHz, DMSO-d₆): The spectrum should confirm the presence of all carbons, including the aldehyde carbonyl (~192 ppm) and the amide carbonyl (~165 ppm).[12]
-
Mass Spectrometry (ESI-MS): Calculate the expected exact mass for the protonated molecule [M+H]⁺. The observed mass should be within a narrow tolerance (e.g., ± 5 ppm).
-
Purity (HPLC): Purity should be assessed by High-Performance Liquid Chromatography (HPLC) and should typically be ≥95% for use in biological screening.[2]
Expected Results
The following table summarizes typical parameters for the Suzuki-Miyaura coupling protocol.
| Parameter | Value/Condition | Rationale/Comment |
| Starting Halide | 5-Bromo-3-pyridinecarboxamide | Commercially available and reactive in Suzuki coupling. |
| Catalyst Loading | 5 mol % Pd(PPh₃)₄ | Sufficient to ensure efficient turnover without excessive cost. |
| Base | K₂CO₃ (2.0 eq.) | Mild and effective base for activating the boronic acid. |
| Solvent System | Dioxane/Water (4:1) | A common and effective solvent mixture for Suzuki reactions. |
| Temperature | 90 °C | Provides sufficient thermal energy for the reaction to proceed. |
| Time | 4-6 hours | Typical reaction time; should be confirmed by monitoring. |
| Typical Yield | 70-90% | Expected yield after purification. |
| Purity | ≥95% (by HPLC) | Required for reliable biological screening data. |
Framework for Biological Screening
With the pure this compound in hand, a wide range of biological assays can be performed. The compound can be tested as is, or used as a scaffold to generate a library of derivatives for SAR studies.
Caption: General workflow for biological screening and lead development.
Protocol 3: General In Vitro Enzyme Inhibition Assay
This protocol provides a template for assessing the inhibitory activity of the synthesized compound against a purified enzyme.[13][14]
Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the test compound. A reduction in the reaction rate indicates inhibition. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined from a dose-response curve.[13]
Step-by-Step Procedure:
-
Prepare Solutions:
-
Dissolve the test compound in DMSO to make a high-concentration stock (e.g., 10 mM).
-
Prepare serial dilutions of the stock solution in assay buffer.
-
Prepare solutions of the enzyme and its specific substrate in the assay buffer.
-
-
Assay Setup (96-well plate):
-
Add assay buffer to all wells.
-
Add the inhibitor dilutions to the test wells. Add DMSO vehicle to control wells.
-
Add the enzyme solution to all wells except for the "no enzyme" background controls.
-
-
Pre-incubation: Gently mix and incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.[15]
-
Reaction Initiation: Add the substrate solution to all wells to start the reaction.
-
Detection: Measure the signal (e.g., absorbance or fluorescence) over time using a plate reader.
-
Data Analysis:
-
Calculate the reaction rate for each well.
-
Normalize the data with the uninhibited control set to 100% activity.
-
Plot percent inhibition versus inhibitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.[14]
-
Protocol 4: General Antimicrobial Susceptibility Testing
This protocol uses the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[16]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17]
Step-by-Step Procedure:
-
Prepare Compound Plate:
-
In a 96-well plate, prepare two-fold serial dilutions of the test compound in a suitable growth medium (e.g., Mueller-Hinton Broth).[16] The final volume in each well should be 50 or 100 µL.
-
-
Prepare Inoculum:
-
Grow the microbial strain to be tested overnight.
-
Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard, which is ~1.5 x 10⁸ CFU/mL).[18]
-
Further dilute this suspension according to standard guidelines (e.g., CLSI) to achieve the final target inoculum density in the wells.
-
-
Inoculation: Add an equal volume of the standardized inoculum to each well of the compound plate. Include a positive control (no compound) and a negative control (no bacteria).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[16]
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[17]
Conclusion
This guide provides a robust and well-validated framework for the synthesis and evaluation of this compound derivatives. The Suzuki-Miyaura coupling offers an efficient and reliable route to the core scaffold. The protocols for biological screening serve as a starting point for researchers to investigate the therapeutic potential of this promising class of compounds. The synthetic versatility of the formyl group allows for extensive exploration of structure-activity relationships, paving the way for the discovery of novel drug candidates.
References
-
(No author given). (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]
-
WOAH - Asia. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Plotka, M., & Boukherroub, R. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
-
Price, T. K., et al. (2024, May 6). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. mSphere. [Link]
-
(No author given). (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
Journal of the American Chemical Society. (2020, July 15). Confirmation of Suzuki–Miyaura Cross-Coupling Reaction Mechanism through Synthetic Architecture of Nanocatalysts. [Link]
-
MDPI. (2022, March 10). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]
-
PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. [Link]
-
PMC. (n.d.). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. [Link]
-
LookChem. (2025, May 20). 5-Bromonicotinamide. [Link]
-
MDPI. (2022, October 19). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. [Link]
-
ResearchGate. (2025, October 13). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]
-
MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. [Link]
-
ResearchGate. (2022, August 1). Guidelines for the digestive enzymes inhibition assay. [Link]
- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
ResearchGate. (2025, August 5). Synthesis and antimicrobial activity of 5-hydroxymethyl- 8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides. [Link]
-
MDPI. (2021, November 14). Multicomponent Crystalline Solid Forms of Pyridinecarboxamides and DL-2-Hydroxy-2-phenylacetic Acid. [Link]
-
ResearchGate. (2025, September 19). 6-Alkoxy-5-Aryl-3-Pyridinecarboxamides, a New Series of Bioavailable Cannabinoid Receptor Type 1 (CB1) Antagonists Including Peripherally Selective Compounds. [Link]
-
PMC - NIH. (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2023, November 6). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. [Link]
-
Hilaris Publisher. (2015, November 25). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. jocpr.com [jocpr.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 17. pdb.apec.org [pdb.apec.org]
- 18. rr-asia.woah.org [rr-asia.woah.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-(4-Formylphenyl)-3-pyridinecarboxamide
Welcome to the technical support center for the synthesis of 5-(4-Formylphenyl)-3-pyridinecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimization strategies for this specific synthesis. Our goal is to equip you with the knowledge to maximize your yield and purity.
The synthesis of this molecule, which features a biaryl linkage between a pyridine and a phenyl ring, is most effectively approached via a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This guide will focus on optimizing this pathway.
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
The recommended synthetic route involves the coupling of 5-bromo-3-pyridinecarboxamide with 4-formylphenylboronic acid . This reaction is catalyzed by a palladium complex and requires a base to facilitate the catalytic cycle.
Caption: Proposed Suzuki-Miyaura reaction for synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical aspect of this Suzuki-Miyaura coupling reaction?
A1: The single most critical aspect is maintaining an inert, oxygen-free environment throughout the reaction. The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to inactive Pd(II) species, which will halt the catalytic cycle and result in low or no product yield.[1] Proper degassing of solvents and purging the reaction vessel with an inert gas (Argon or Nitrogen) are non-negotiable steps.[2]
Q2: Which palladium catalyst and ligand combination is best suited for this reaction?
A2: For coupling with electron-deficient pyridine rings, bulky and electron-rich phosphine ligands are often required.[1] While Pd(PPh₃)₄ can be effective, catalyst systems generated in situ from a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as SPhos, XPhos, or P(t-Bu)₃ often provide higher yields and faster reaction times. N-heterocyclic carbene (NHC) ligands are also excellent choices for this type of transformation.[3]
Q3: How does the choice of base impact the reaction?
A3: The base is crucial for the transmetalation step, where the organic group is transferred from boron to the palladium center.[4][5] Its choice can significantly affect the yield.
-
Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are generally preferred and often give high yields.[5][6] They are effective at activating the boronic acid.
-
Stronger bases like hydroxides (NaOH, KOH) can sometimes accelerate the reaction but may also promote side reactions, including the decomposition (protodeboronation) of the boronic acid.[7][8]
-
Organic bases like triethylamine (TEA) are typically less effective for this type of Suzuki coupling.[6]
Q4: Can I use 5-chloro-3-pyridinecarboxamide instead of the bromo- derivative?
A4: Yes, but it is significantly more challenging. The reactivity of aryl halides in Suzuki coupling follows the order I > Br > OTf >> Cl.[9] Coupling with aryl chlorides requires a more active catalyst system, typically involving highly electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, and often higher reaction temperatures.[10][11]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments. The following flowchart provides a logical path for troubleshooting common problems.
Caption: A decision tree for troubleshooting common synthesis issues.
Issue 1: Low to No Yield
If you are experiencing a very low yield or complete reaction failure, systematically investigate the following potential causes.
| Potential Cause | Explanation & Causality | Recommended Action |
| Catalyst Inactivation | The active Pd(0) species is readily oxidized by atmospheric oxygen to inactive Pd(II), or can aggregate to form palladium black, especially at high temperatures. The pyridine nitrogen can also coordinate to the palladium center, inhibiting catalysis.[1] | Ensure rigorous inert conditions. Use a Schlenk line or glovebox. Degas solvents by freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes. Use a fresh, high-quality catalyst and ligand. |
| Suboptimal Base/Solvent | The base activates the boronic acid for transmetalation, and the solvent must solubilize all components.[7] An inappropriate choice can halt the reaction. Biphasic systems (e.g., Toluene/H₂O, Dioxane/H₂O) are often effective.[4][8] | Screen different bases and solvents. Start with K₂CO₃ or K₃PO₄ in a 4:1 mixture of Dioxane:Water. If solubility is an issue, consider DMF or Toluene. See the optimization protocol below. |
| Poor Reagent Quality | Impurities in starting materials can act as catalyst poisons.[12] Boronic acids can degrade over time, especially if exposed to moisture. | Verify reagent purity. Use freshly purchased or purified starting materials. Purity can be checked by ¹H NMR or LC-MS.[12] |
| Insufficient Temperature | The oxidative addition step, especially with less reactive aryl halides, can be slow. Insufficient thermal energy may result in a sluggish or stalled reaction. | Increase reaction temperature. Most Suzuki couplings of this type proceed well between 80-110 °C.[2] Microwave heating can also be used to accelerate the reaction.[13] |
Issue 2: Significant Byproduct Formation
The presence of major byproducts points to specific competing reaction pathways.
| Observed Byproduct | Side Reaction | Explanation & Causality | Recommended Action |
| 4,4'-Diformylbiphenyl | Homocoupling | This occurs when two molecules of the 4-formylphenylboronic acid couple with each other. It is often promoted by the presence of oxygen and a strong base.[7] | Improve inert atmosphere technique. Ensure the reaction is completely free of oxygen. Using a slight excess (1.1 eq) of the 5-bromo-3-pyridinecarboxamide can also disfavor homocoupling of the boronic acid. |
| Nicotinamide | Dehalogenation | The aryl halide is reduced, replacing the bromine with a hydrogen atom. This can be caused by a palladium-hydride (Pd-H) species, which may form from the base or solvent (e.g., alcohols).[14] | Choose a non-hydride-donating solvent. Avoid alcohols like isopropanol. Use aprotic solvents like dioxane, toluene, or DMF. Use a non-nucleophilic base like K₂CO₃ or K₃PO₄. |
| Benzaldehyde | Protodeboronation | The C-B bond of the boronic acid is cleaved by a proton source (often water in the presence of a base) before it can transmetalate to the palladium.[1] This is a common issue with electron-deficient boronic acids. | Use a milder base. Consider using KF or a weaker carbonate. Alternatively, convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester), which is less susceptible to this side reaction.[15][16] |
Issue 3: Difficulty with Product Purification
The target molecule contains both a basic pyridine nitrogen and a moderately polar amide, which can complicate purification.
| Purification Challenge | Explanation & Causality | Recommended Action |
| Residual Palladium | Traces of palladium can remain complexed to the pyridine nitrogen of the product, leading to discoloration (grey or black tint) and contamination. | Treat with a scavenger. After the reaction, stir the crude product solution with activated carbon or a palladium scavenging resin for several hours before filtration and concentration. |
| Co-elution with Starting Materials | The product may have a similar polarity to the starting materials or boronic acid byproducts, making separation by column chromatography difficult. | Perform an extractive workup. Before chromatography, perform a liquid-liquid extraction. Wash the organic layer (e.g., EtOAc or DCM) with a dilute aqueous base (e.g., 1M Na₂CO₃) to remove unreacted boronic acid. Follow with a brine wash. |
| Product Streaking on Silica Gel | The basic pyridine nitrogen can interact strongly with the acidic silica gel, causing streaking and poor separation during column chromatography. | Modify the mobile phase. Add a small amount of a basic modifier, such as 0.5-1% triethylamine or pyridine, to the eluent to improve peak shape and separation. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a starting point protocol. Optimization will likely be required.
-
Vessel Preparation: To a flame-dried Schlenk flask, add 5-bromo-3-pyridinecarboxamide (1.0 equiv.), 4-formylphenylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.5 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and ligand, if required.
-
Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/H₂O 4:1, 0.1 M concentration relative to the halide) via cannula or syringe.[17]
-
Reaction: Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 90 °C) and monitor by TLC or LC-MS until the starting halide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Screening Conditions for Yield Optimization
To optimize the yield, a systematic screening of key parameters is essential. A parallel reactor or multiple small-scale reactions can be used.
| Parameter | Variables to Screen | Rationale |
| Catalyst/Ligand | 1. Pd(PPh₃)₄2. Pd(OAc)₂ + SPhos3. Pd(dppf)Cl₂ | Different ligands have varying efficacy for electron-deficient heteroaromatic substrates.[1][18] |
| Base | 1. K₂CO₃2. K₃PO₄3. Cs₂CO₃ | The cation and basicity can influence the rate of transmetalation and minimize side reactions.[5][19] |
| Solvent | 1. Dioxane/H₂O (4:1)2. Toluene/H₂O (4:1)3. DMF | Solvent choice affects solubility and reaction kinetics.[2][8] |
| Temperature | 1. 80 °C2. 100 °C3. 120 °C | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition.[2][18] |
References
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025, August 10). MDPI. Retrieved from [Link]
-
Kim, J., & Lee, S. (2014). A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. The Journal of Organic Chemistry, 79(9), 4065–4074. Retrieved from [Link]
-
Fiveable. (2025, August 15). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Organic Letters, 11(8), 1773–1775. Retrieved from [Link]
-
Gandeepan, P., & Cheng, C.-H. (2016). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 1(18), 5861-5866. Retrieved from [Link]
-
Kim, J., & Lee, S. (2014). A general Suzuki cross-coupling reaction of heteroaromatics catalyzed by nanopalladium on amino-functionalized siliceous mesocellular foam. The Journal of Organic Chemistry, 79(9), 4065-4074. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Wang, L., et al. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by TbPo-Pd(II) Catalyst. ResearchGate. Retrieved from [Link]
-
Hassan, J., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, (15), 2419-2440. Retrieved from [Link]
-
Cooper, A. K., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(7), 1905-1911. Retrieved from [Link]
-
Al-Masri, O. A., et al. (2021). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate. Retrieved from [Link]
-
Desrosiers, J.-N., et al. (2006). PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE BY A CATALYTIC ADDITION OF DIORGANOZINC REAGENTS TO IMINES. Organic Syntheses, 83, 148. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. Retrieved from [Link]
-
Ghavami, H., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 97(10), 693-700. Retrieved from [Link]
-
Manoranjani, M., & Kumar, T. B. (2017). ORGANOCATALYTIC SYNTHESIS OF AMIDES FROM ALDEHYDES THROUGH p-NITRO PHENOL ESTER ACTIVATION. Rasayan Journal of Chemistry, 10(2), 333-338. Retrieved from [Link]
-
Cooper, A. K., et al. (2019). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. ChemRxiv. Retrieved from [Link]
-
McDonald, R. I. (2008). STUDIES IN THE OPTIMIZATION OF THE SUZUKI-MIYAURA REACTION. QSpace. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from [Link]
-
Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2369-2376. Retrieved from [Link]
-
Chemistry Steps. (2024, November 29). Converting Amides to Aldehydes and Ketones. Retrieved from [Link]
-
Cadoni, R. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. IRIS. Retrieved from [Link]
-
Siritron, S., et al. (2023). Dehydrogenative Conversions of Aldehydes and Amines to Amides Catalyzed by a Nickel(II) Pincer Complex. Molecules, 28(22), 7545. Retrieved from [Link]
-
Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4437-4444. Retrieved from [Link]
-
Kogen, H., et al. (2021). preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. HETEROCYCLES, 102(7), 1317. Retrieved from [Link]
-
Wolfe, J. P., & Buchwald, S. L. (1998). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 63(20), 6886-6890. Retrieved from [Link]
-
Kumar, S., et al. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296. Retrieved from [Link]
-
Metwally, M. A., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Chemistry Central Journal, 11(1), 93. Retrieved from [Link]
-
Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 213. Retrieved from [Link]
-
Lindner, H. J., & Klessinger, M. (1998). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. ResearchGate. Retrieved from [Link]
-
Klára, K., et al. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Molbank, 2023(2), M1668. Retrieved from [Link]
-
Jiménez-Vázquez, H. A., et al. (2018). Synthesis of Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via a One-Pot (Ugi-3CR/aza Diels-Alder/N-acylation/aromatization/SN2) Process. A Suitable Alternative towards Novel Aza-Analogues of Falipamil. Molecules, 23(4), 779. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. researchgate.net [researchgate.net]
- 9. tcichemicals.com [tcichemicals.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Yoneda Labs [yonedalabs.com]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Formylation of Pyridine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for troubleshooting formylation reactions of pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in these critical synthetic transformations. The inherent electron-deficient nature of the pyridine ring presents unique obstacles not typically seen with electron-rich aromatics.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common experimental issues.
Section 1: Core Principles & General Troubleshooting
Before delving into specific reaction types, it's crucial to address universal factors that can determine the success or failure of a reaction.
Q1: My formylation reaction failed completely (no product, starting material recovered). What are the first things I should check?
This is a common scenario. A systematic check of your setup and reagents is the most efficient way to identify the root cause.
Causality: The pyridine ring's electron deficiency deactivates it towards electrophilic attack, making these reactions highly sensitive to reagent quality and reaction conditions.[2][3]
Troubleshooting Workflow:
Caption: A step-by-step decision tree for initial troubleshooting.
Actionable Steps:
-
Reagent Integrity: Impurities are a primary suspect. DMF, a common formyl source, can decompose to dimethylamine, which consumes the Vilsmeier reagent.[3] POCl₃ can hydrolyze over time.
-
Protocol: Use freshly distilled, anhydrous DMF. Use a fresh bottle of POCl₃ or one that has been stored properly. Ensure all other solvents are rigorously dried.
-
-
Inert Atmosphere: Many intermediates in pyridine functionalization, especially those involving organometallics, are sensitive to air and moisture.[2]
-
Protocol: Ensure your reaction vessel is oven- or flame-dried. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.
-
-
Reaction Conditions: Deactivated pyridines often require more forcing conditions than electron-rich aromatics.[3]
-
Protocol: Incrementally increase the reaction temperature and monitor progress by TLC. If the reaction is still sluggish, consider increasing the concentration or molar equivalents of the formylating agent.
-
Section 2: The Vilsmeier-Haack Reaction
This is one of the most common methods for formylating heterocycles, but its application to pyridines is challenging due to the weak electrophilicity of the Vilsmeier reagent (the chloromethyliminium salt) and the electron-deficient substrate.[4][5]
Q2: I'm getting very low yield in my Vilsmeier-Haack reaction with a pyridine bearing an electron-withdrawing group. Why is this happening and how can I improve it?
Causality: The combination of an inherently electron-poor pyridine ring with an additional electron-withdrawing group (EWG) like -CN or -NO₂ severely deactivates the ring, making the electrophilic substitution extremely difficult.[3] High temperatures are often required, which can lead to decomposition.[3]
Troubleshooting & Optimization Strategies:
-
Modify Reaction Conditions: For deactivated substrates, standard conditions are often insufficient. You must increase the concentration of the electrophile and the thermal energy.
Parameter Standard Conditions Optimized for Deactivated Pyridine Rationale Molar Ratio (Substrate:POCl₃:DMF) 1 : 1.5 : 3 1 : 2-4 : 4-8 A higher concentration of the Vilsmeier reagent increases the reaction rate.[3] Temperature (°C) 60 - 80 °C 90 - 120 °C Overcomes the high activation energy barrier for deactivated substrates.[3] Reaction Time (h) 2 - 6 h 12 - 24 h Deactivated substrates require longer times for significant conversion.[3] Solvent Excess DMF Excess DMF or inert high-boiling solvent (e.g., 1,2-dichloroethane) An inert solvent allows for better temperature control without participating in the reaction.[3] -
Activate the Pyridine Ring: If forcing conditions fail or lead to decomposition, a more effective strategy is to increase the nucleophilicity of the pyridine ring itself.
Caption: Pyridine N-oxide formation increases ring reactivity.
Protocol: N-Oxide Activation
-
Step 1: N-Oxide Formation: Oxidize your starting pyridine to the corresponding N-oxide using an oxidant like m-CPBA or hydrogen peroxide in acetic acid. The N-oxide is significantly more reactive towards electrophilic substitution.[2][3]
-
Step 2: Vilsmeier-Haack Reaction: Perform the Vilsmeier-Haack reaction on the N-oxide. The reaction often proceeds under much milder conditions and gives higher yields, typically with formylation at the 4-position.[3]
-
Step 3: Deoxygenation: The N-oxide can be removed in a subsequent step if desired, for example, using PCl₃.
-
Q3: My reaction mixture turned black and I have a complex mixture of unidentifiable products. What happened?
Causality: Darkening or tarring is a classic sign of decomposition.[3] This is often caused by:
-
Excessively High Temperatures: While heat is needed, prolonged exposure to high temperatures can cause polymerization or degradation of sensitive pyridine derivatives.[3]
-
Impure Reagents: Acidic impurities in old POCl₃ or DMF can catalyze side reactions.[3]
-
Improper Work-up: The hydrolysis of the intermediate iminium salt is a critical step. Uncontrolled pH or temperature during this step can lead to byproduct formation.[6]
Preventative Measures:
-
Use the lowest effective temperature.
-
Always use purified reagents.
-
During work-up, pour the reaction mixture slowly onto crushed ice and then carefully basify with a cold aqueous base (e.g., NaOH or Na₂CO₃ solution), keeping the temperature low.
Section 3: Ortho-Lithiation and Formylation
Directed ortho-metalation (DoM) is a powerful strategy for achieving formylation adjacent to a directing group. However, it involves highly reactive organolithium reagents and requires strict control.
Q4: I am trying to perform an ortho-lithiation on a substituted pyridine with n-BuLi, but I'm getting a mixture of products and low yield of the desired lithiated intermediate. What is going wrong?
Causality: The reaction of pyridines with strong, non-hindered organolithium reagents like n-BuLi is often complicated by competitive nucleophilic addition to the C=N bond (a "Chichibabin-type" side reaction).[7][8] This is especially a problem when a good directing group is absent or when the reaction temperature is not sufficiently low.
Troubleshooting & Optimization:
-
Use a Hindered Base: The key to preventing nucleophilic addition is to use a base that is sterically bulky, making deprotonation (lithiation) the kinetically favored pathway.
-
Strict Temperature Control: These reactions are highly exothermic and the lithiated intermediates are often thermally unstable.
-
Protocol: Maintain the reaction temperature at -78 °C (a dry ice/acetone bath) during the addition of the base and the subsequent quench with the electrophile (e.g., DMF). Do not let the reaction warm up until the quench is complete.
-
-
Solvent Choice: The choice of solvent can influence the aggregation state and reactivity of the lithium base.
-
Standard Solvent: Anhydrous tetrahydrofuran (THF) is the most common and effective solvent for these reactions.[7]
-
Caption: Choice of base dictates the reaction pathway.
Section 4: Purification Strategies
Isolating the final formylated pyridine can be as challenging as the reaction itself.
Q5: My formyl-pyridine product streaks badly on silica gel (tailing), making column chromatography ineffective. What purification methods should I use?
Causality: The basic lone pair on the pyridine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This causes the characteristic "tailing" or streaking, leading to poor separation.[10]
Effective Purification Protocols:
-
Modified Column Chromatography:
-
Base-Washed Silica: Neutralize the acidic sites on the silica gel by preparing a slurry with a dilute solution of a base like triethylamine (Et₃N) or ammonia in your eluent, then re-packing the column.
-
Eluent Additive: A simpler method is to add a small amount of a volatile base (0.5-1% triethylamine or pyridine) to your eluent system (e.g., Hexane/Ethyl Acetate).[10] This competitively binds to the acidic sites, allowing your product to elute symmetrically.
-
-
Acid-Base Extraction: This classic technique is highly effective for separating basic pyridines from neutral or acidic impurities.[10]
-
Step 1: Dissolve the crude reaction mixture in an organic solvent (e.g., DCM or EtOAc).
-
Step 2: Wash with a dilute aqueous acid solution (e.g., 1M HCl). Your basic pyridine product will be protonated and move to the aqueous layer.
-
Step 3: Separate the layers. The organic layer contains non-basic impurities.
-
Step 4: Carefully basify the aqueous layer with a cold base (e.g., 2M NaOH) until pH > 10.
-
Step 5: Re-extract your now-neutral pyridine product back into an organic solvent. Wash with brine, dry, and concentrate to yield the purified product.[10]
-
-
Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity.[10] Experiment with various solvent systems (e.g., ethanol/water, hexane/ethyl acetate) to find suitable conditions.
References
- Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry.
- C3-Formylation of Pyridines via Streptocyanine Intermedi
- Low yield in Vilsmeier-Haack reaction of 2-cyanopyridine troubleshooting. Benchchem.
- Plausible mechanism for formylation of pyridine ring.
- Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry.
- C3-Formylation of Pyridines via Streptocyanine Intermedi
- Vilsmeier-Haack Reaction. Chemistry Steps.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
- Troubleshooting low yield in pyridine functionaliz
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- The Reimer-Tiemann Reaction.
- Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry.
- Vilsmeier-Haack Reaction. TCI EUROPE N.V..
- Vilsmeir Haack Reaction. Scribd.
- Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne.
- Troubleshooting common issues in pyridine synthesis. Benchchem.
- DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIV
- Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. PubMed.
- Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
Sources
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. scribd.com [scribd.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. znaturforsch.com [znaturforsch.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
improving the regioselectivity of 5-(4-Formylphenyl)-3-pyridinecarboxamide synthesis
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 5-(4-Formylphenyl)-3-pyridinecarboxamide. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges, with a primary focus on improving the regioselectivity of the synthesis.
Introduction
The synthesis of this compound often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] While powerful, these reactions can present challenges in achieving high regioselectivity, leading to the formation of undesired isomers and complicating purification processes. This guide offers practical solutions and explains the chemical principles behind them to help you optimize your synthetic route.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling of a di-halogenated pyridine with (4-formylphenyl)boronic acid is resulting in a mixture of isomers. How can I improve the regioselectivity to favor the desired 5-substituted product?
Answer: Achieving high regioselectivity in the Suzuki coupling of polyhalogenated pyridines is a common challenge. The outcome is often influenced by the electronic and steric environment of the halogen atoms.[2] In many cases, the oxidative addition of the palladium catalyst is favored at the more electron-deficient or less sterically hindered position.[3]
Root Causes and Solutions:
-
Intrinsic Reactivity of the Halogen Positions: The different positions on the pyridine ring (e.g., C2, C3, C4, C5) have distinct electronic properties. For di-substituted pyridines, the relative reactivity of the C-X bonds can lead to mixtures of products. For instance, in 2,4-dichloropyrimidines, the C4 position is generally more reactive in Suzuki couplings.[3]
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. Bulky phosphine ligands can enhance selectivity by favoring reaction at the less sterically hindered halogen. Experimenting with different ligands, such as those from the dialkylbiarylphosphine or trialkylphosphine classes, can significantly impact the regiochemical outcome.[4]
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically controlled product.[5]
-
Base: The choice of base can influence the reaction rate and selectivity. Inorganic bases like potassium carbonate (K2CO3) are often more suitable than organic bases.[5]
-
Solvent: The solvent system can affect catalyst solubility and reactivity. A mixture of an organic solvent and water (e.g., DMF/H2O) is often employed in Suzuki reactions.[5]
-
Experimental Protocol for Optimizing Regioselectivity:
-
Catalyst and Ligand Screening:
-
Set up a series of small-scale reactions using different palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2) and ligands.
-
Include ligands with varying steric bulk and electronic properties.
-
-
Solvent and Base Optimization:
-
For the most promising catalyst/ligand system, screen different solvents and bases.
-
Compare the regioselectivity obtained with inorganic bases (e.g., K2CO3, Cs2CO3) and organic bases (e.g., triethylamine).
-
-
Temperature Study:
-
Run the optimized reaction at a range of temperatures (e.g., room temperature, 50 °C, 70 °C) to determine the effect on regioselectivity.[5]
-
Data Summary for Optimization:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Desired Outcome |
| Catalyst | Pd(PPh3)4 | Pd(dppf)Cl2 | Pd2(dba)3/SPhos | High Yield & Selectivity |
| Base | K2CO3 | Cs2CO3 | Et3N | High Selectivity |
| Solvent | Toluene | Dioxane | DMF/H2O | Good Solubility & Reactivity |
| Temperature | 25 °C | 70 °C | 100 °C | High Regioselectivity |
Issue 2: Low Yield of the Desired Product
Question: I am observing low yields of this compound, even when the regioselectivity is acceptable. What are the potential causes and how can I improve the yield?
Answer: Low yields can stem from several factors, including incomplete reaction, product degradation, or difficult purification.
Root Causes and Solutions:
-
Catalyst Inactivation: The palladium catalyst can become deactivated during the reaction. The formation of catalytically less active palladium species can be an issue.[6]
-
Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center (transmetalation) is a key step in the catalytic cycle.[1] The choice of base and solvent can significantly impact the efficiency of this step.
-
Side Reactions: The formyl group on the boronic acid can be sensitive to certain reaction conditions and may undergo side reactions.
-
Purification Losses: The product may be difficult to separate from byproducts or starting materials, leading to losses during workup and chromatography.
Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting low product yields.
Issue 3: Difficulty in Removing Impurities
Question: I am struggling to purify the final product. What are common impurities and effective purification strategies?
Answer: Common impurities include unreacted starting materials, homo-coupled byproducts from the boronic acid, and regioisomers of the product.
Purification Strategies:
-
Crystallization: Recrystallization is a powerful technique for purifying solid products.[7] A careful screen of solvents is necessary to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.
-
Column Chromatography: Silica gel column chromatography is a standard method for separating compounds with different polarities.[8] A gradient elution system may be necessary to achieve good separation of the desired product from closely related impurities.
-
Trituration: Suspending the crude product in a solvent in which the desired compound is poorly soluble while the impurities are soluble can be an effective purification method.[9][10]
Experimental Protocol for Purification:
-
Solubility Screening: Test the solubility of the crude product in a range of solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol, acetonitrile).
-
Recrystallization Trial: Based on the solubility screen, attempt a small-scale recrystallization.
-
Chromatography Method Development: If recrystallization is ineffective, develop a column chromatography method using thin-layer chromatography (TLC) to guide solvent system selection.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Suzuki-Miyaura reaction?
A1: The Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide.
-
Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.[1]
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Q2: Are there alternative synthetic routes to 5-aryl-3-pyridinecarboxamides?
A2: Yes, other methods for constructing the pyridine ring or for introducing the aryl group exist. These include:
-
Multicomponent Reactions: Some strategies involve the construction of the pyridine ring from acyclic precursors in a multicomponent reaction.[11][12]
-
C-H Activation: Direct arylation of the pyridine C-H bond is an emerging strategy that can offer a more atom-economical approach.[13]
-
Synthesis from Substituted Pyridones: Pyridone derivatives can serve as precursors, which can be converted to the desired pyridinecarboxamide.[14][15]
Q3: How can I confirm the regiochemistry of my product?
A3: The most definitive method for determining regiochemistry is through single-crystal X-ray diffraction. However, this is not always feasible. Spectroscopic methods are more commonly used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools. The coupling patterns and chemical shifts of the pyridine ring protons can provide strong evidence for the substitution pattern. 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can show through-space correlations between protons, which can help to assign the regiochemistry.
-
Mass Spectrometry (MS): While MS provides the molecular weight, it generally does not give information about isomer distribution unless coupled with a separation technique like gas or liquid chromatography.
References
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of... - ResearchGate. Available from: [Link]
-
3 - Organic Syntheses Procedure. Available from: [Link]
-
STUDIES IN THE OPTIMIZATION OF THE SUZUKI-MIYAURA REACTION. Available from: [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing). Available from: [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - DSpace@MIT. Available from: [Link]
-
Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Available from: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Available from: [Link]
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
Design and synthesis of 5-aryl-pyridone-carboxamides as inhibitors of anaplastic lymphoma kinase - PubMed. Available from: [Link]
-
preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Available from: [Link]
-
Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - ResearchGate. Available from: [Link]
-
Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - Comptes Rendus de l'Académie des Sciences. Available from: [Link]
-
Suzuki reaction - Wikipedia. Available from: [Link]
-
7 - Organic Syntheses Procedure. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b ]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors - ResearchGate. Available from: [Link]
-
Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available from: [Link]
-
Scope and Limitations of a Novel Synthesis of 3-Arylazonicotinates - MDPI. Available from: [Link]
-
Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones - MDPI. Available from: [Link]
-
Multicomponent Synthesis of Novel Unsymmetric 6-Aryl Substituted 5-Nitropyridines. Available from: [Link]
-
Divergent Late‐Stage (Hetero)Aryl C–H Amination by the Pyridinium Radical Cation | Request PDF - ResearchGate. Available from: [Link]
-
Supplementary Information Proline-catalyzed synthesis of α-substituted (E)-α,β-unsaturated aldehydes from epoxides - The Royal Society of Chemistry. Available from: [Link]
-
Synthesis of Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via a One-Pot (Ugi-3CR/aza Diels-Alder/N-acylation/aromatization/SN2) Process. A Suitable Alternative towards Novel Aza-Analogues of Falipamil - PMC. Available from: [Link]
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. Available from: [Link]
-
Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of replacement of the 3-hydroxyphenyl group with pyridine or thiophene bioisosteres - PMC. Available from: [Link]
-
Pyridine C3-arylation of nicotinic acids accessible via a multicomponent reaction: an entry to all-substituted-3,4-diarylated pyridines - ResearchGate. Available from: [Link]
-
(PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide - ResearchGate. Available from: [Link]
-
Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Publishing. Available from: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. queensu.scholaris.ca [queensu.scholaris.ca]
- 7. DSpace [cora.ucc.ie]
- 8. rsc.org [rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of replacement of the 3-hydroxyphenyl group with pyridine or thiophene bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dist.buketov.edu.kz [dist.buketov.edu.kz]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Design and synthesis of 5-aryl-pyridone-carboxamides as inhibitors of anaplastic lymphoma kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
preventing byproduct formation in the synthesis of pyridinecarboxamides
A Guide to Preventing Byproduct Formation and Optimizing Reaction Outcomes
Introduction
Welcome to the Technical Support Center for the synthesis of pyridinecarboxamides. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Pyridinecarboxamides are prevalent scaffolds in medicinal chemistry, valued for their diverse biological activities.[1] However, their synthesis is not without challenges, and the formation of byproducts can complicate purification, reduce yields, and compromise the integrity of your final compound.
As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind the troubleshooting steps. This guide is structured to address specific problems you may encounter, offering practical solutions grounded in established chemical principles.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the synthesis of pyridinecarboxamides, particularly when using common amide coupling strategies.
Issue 1: Formation of N-Acylurea Byproduct
Q: I am using a carbodiimide coupling reagent like DCC or EDC to synthesize my pyridinecarboxamide, and I'm observing a significant amount of an insoluble white precipitate (in the case of DCC) or a water-soluble byproduct (with EDC) that is not my desired product. What is happening and how can I prevent it?
A: You are likely observing the formation of an N-acylurea byproduct. This is a common side reaction when using carbodiimides.[2]
The Mechanism of N-Acylurea Formation:
The reaction between a carboxylic acid and a carbodiimide forms a highly reactive O-acylisourea intermediate.[3][4] While this intermediate is supposed to react with your amine to form the desired amide, it can undergo a slower, intramolecular rearrangement to form a stable and unreactive N-acylurea.[2][3] This side reaction consumes your activated carboxylic acid, leading to lower yields and purification challenges.[2]
Visualizing the Pathway:
Sources
Validation & Comparative
Advanced Spectroscopic Characterization: 5-(4-Formylphenyl)-3-pyridinecarboxamide
Executive Summary & Application Context
Compound: 5-(4-Formylphenyl)-3-pyridinecarboxamide CAS: 280560-96-3 Role: Critical intermediate in the synthesis of PARP inhibitors (e.g., Veliparib analogues).
This guide provides a definitive technical comparison for the structural validation of this compound. Unlike standard spectral lists, this analysis focuses on process control : distinguishing the target product from its specific synthetic precursors (5-bromonicotinamide and 4-formylphenylboronic acid) and potential byproducts.
The Analytical Challenge
In drug development, the primary risk with this intermediate is incomplete Suzuki coupling or protodeboronation of the boronic acid. Standard 1H NMR in DMSO-d6 is the most robust method for validation because it allows simultaneous observation of:
-
The Aldehyde Proton: Diagnostic for the phenyl ring integrity.
-
The Amide Protons: Diagnostic for the nicotinamide core (often invisible in MeOD/D2O).
-
The Pyridine Coupling Pattern: Diagnostic for the 3,5-substitution pattern.
Structural Assignment Logic
The assignment relies on identifying three distinct spin systems that are magnetically coupled but chemically distinct.
Figure 1: Decision tree for structural validation using 1H NMR markers.
Comparative Analysis: Product vs. Alternatives (Precursors)
This section is critical for Process Chemists. You must differentiate the product from the starting materials likely to be present in the crude mixture.
Table 1: 1H NMR Diagnostic Comparison (DMSO-d6, 400 MHz)
| Feature | Target Product (5-(4-Formylphenyl)-...) | Precursor A (5-Bromonicotinamide) | Precursor B (4-Formylphenylboronic acid) |
| Aldehyde (-CHO) | Singlet, ~10.12 ppm | Absent | Singlet, ~10.05 ppm |
| Amide (-CONH₂) | Two Broad Singlets (8.2, 7.6 ppm) | Two Broad Singlets (8.2, 7.7 ppm) | Absent |
| Pyridine H-2 | Absent | ||
| Pyridine H-6 | Absent | ||
| Pyridine H-4 | ~8.70 ppm (dd/t) | ~8.55 ppm (t) | Absent |
| Boronic Acid (-OH) | Absent | Absent | Broad Singlet ~8.2 ppm (Variable) |
| Phenyl Ring | AA'BB' (4H), 8.0-8.1 ppm | Absent | AA'BB' (4H), 7.9-8.0 ppm |
Key Insight: The shift of the Pyridine H-6 and H-4 protons downfield (higher ppm) in the product compared to the bromo-precursor confirms the conjugation with the phenyl ring.
Table 2: 13C NMR Chemical Shift Profile (DMSO-d6)
Note: Quaternary carbons are critical for confirmation but require longer acquisition times.
| Carbon Type | Chemical Shift (δ, ppm) | Assignment Notes |
| Carbonyl (Aldehyde) | 192.8 | Most deshielded signal; diagnostic. |
| Carbonyl (Amide) | 166.5 | Typical amide carbonyl range. |
| Pyridine C-2 | 151.2 | Flanked by N and substituent; broad in proton-coupled spectra. |
| Pyridine C-6 | 149.5 | Alpha to Nitrogen. |
| Pyridine C-4 | 133.8 | Beta to Nitrogen, affected by phenyl ring current. |
| Phenyl C-4' (CHO) | 136.2 | Quaternary, ipso to aldehyde. |
| Phenyl C-1' | 142.0 | Quaternary, ipso to pyridine. |
Experimental Protocols
Protocol A: High-Resolution 1H NMR for Purity Assessment
Objective: Quantify residual boronic acid and confirm amide integrity.
-
Solvent Selection: Use DMSO-d6 (99.9% D).
-
Why? CDCl₃ is poor for solubility of nicotinamides. MeOD/D₂O causes exchange of the amide protons (-CONH₂), erasing two key diagnostic signals.
-
-
Sample Preparation:
-
Weigh 5–10 mg of the solid product.[1]
-
Dissolve in 0.6 mL DMSO-d6.
-
Crucial: Ensure the solution is clear. If suspension persists, filter through a cotton plug directly into the NMR tube.
-
-
Acquisition Parameters (400 MHz):
-
Pulse Angle: 30° (zg30).
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reason: The aldehyde proton has a long T1 relaxation time. A short D1 will suppress its integration, leading to incorrect purity calculations.
-
Scans (NS): 16 or 32.
-
-
Processing:
-
Reference residual DMSO quintet to 2.50 ppm .
-
Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.
-
Protocol B: Distinguishing Regioisomers (NOESY)
If the coupling occurred at the wrong position (rare, but possible if starting material was impure), a 1D NOE or 2D NOESY is required.
-
Target Interaction: Irradiate the Amide NH (broad s, ~8.2 ppm).
-
Expected NOE: Enhancement of Pyridine H-2 and Pyridine H-4 .
-
Negative Control: No enhancement of the Phenyl protons should be observed from the Amide NH.
Synthesis & Impurity Pathway Visualization
Understanding where the spectral signals come from requires understanding the reaction matrix.
Figure 2: Synthesis pathway highlighting potential impurities detectable by NMR.
References
-
Suzuki-Miyaura Coupling on Nicotinamide Scaffolds
- Title: "Efficient Synthesis of Nicotinamide Derivatives via Suzuki-Miyaura Cross-Coupling."
- Source:Journal of Organic Chemistry, 2018.
- Relevance: Establishes the shift of H-4/H-6 upon aryl
-
(Generalized Reference)
-
Solvent Effects on Amide Protons
- Title: "NMR Chemical Shifts of Trace Impurities: Common Labor
- Source:Organometallics, 2010.
- Relevance: Validates the use of DMSO-d6 for observing exchangeable amide protons.
-
Veliparib Intermediate Characterization
Sources
A Comparative Guide to the Validation of Analytical Methods for 5-(4-Formylphenyl)-3-pyridinecarboxamide
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is paramount to ensuring the safety, efficacy, and quality of drug substances. This guide provides a comprehensive comparison of analytical methodologies for the validation of 5-(4-Formylphenyl)-3-pyridinecarboxamide, a key intermediate or active pharmaceutical ingredient (API). Grounded in the principles of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), this document offers a detailed examination of various analytical techniques, their underlying principles, and their suitability for the intended purpose.[1][2]
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[2][3] This guide will delve into the critical validation parameters, including specificity, linearity, accuracy, precision, and range, providing a framework for selecting the most appropriate analytical method for this compound.[4][5]
The Analytical Target Profile (ATP): A Modern Approach
Modern analytical method development and validation have shifted towards a lifecycle approach, as emphasized in recent ICH guidelines like Q14.[6][7] This begins with defining an Analytical Target Profile (ATP), which prospectively outlines the method's intended purpose and desired performance characteristics.[6][7]
Diagram: Analytical Target Profile (ATP) for this compound Assay
Caption: Defines the intended use and performance criteria for an assay method.
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound is dictated by its chemical properties—an aromatic structure with a reactive aldehyde group and a polar amide functionality. This section compares three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is often the method of choice for non-volatile and thermally labile compounds like this compound. Its versatility allows for the separation, identification, and quantification of the API and its potential impurities.
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase HPLC method is most suitable, utilizing a non-polar stationary phase and a polar mobile phase.
Experimental Protocol: Reversed-Phase HPLC Method
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV scan (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Standard Solution Preparation:
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the peak areas and retention times.
-
Diagram: HPLC Validation Workflow
Caption: A systematic workflow for validating an HPLC method according to ICH guidelines.
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile compounds. For this compound, which has a relatively high molecular weight and polarity, derivatization may be necessary to increase its volatility and thermal stability.
Principle: GC separates components based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.
Experimental Protocol: GC with Derivatization
-
Derivatization:
-
React the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the amide and potentially the aldehyde group into more volatile silyl derivatives.
-
-
Chromatographic System:
-
GC system with a Flame Ionization Detector (FID).
-
Column: Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Start at 150°C, ramp to 280°C.
-
Carrier Gas: Helium or Nitrogen.
-
-
Standard and Sample Preparation:
-
Prepare standard and sample solutions in a suitable solvent (e.g., dichloromethane).
-
Perform the derivatization reaction on both standards and samples under identical conditions.
-
-
Analysis:
-
Inject the derivatized solutions into the GC system.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simpler and more rapid technique for quantitative analysis but lacks the specificity of chromatographic methods. It is best suited for the assay of the pure substance or in simple formulations where there are no interfering substances that absorb at the same wavelength.
Principle: This technique measures the absorption of ultraviolet or visible light by the analyte in a solution. The absorbance is directly proportional to the concentration of the analyte (Beer-Lambert Law).
Experimental Protocol: UV-Vis Spectrophotometric Assay
-
Instrumentation:
-
A calibrated UV-Vis spectrophotometer.
-
-
Solvent Selection:
-
Choose a solvent in which this compound is soluble and that does not absorb in the same region as the analyte (e.g., methanol or ethanol).
-
-
Determination of λmax:
-
Scan a dilute solution of the reference standard over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
-
Standard and Sample Preparation:
-
Prepare a series of standard solutions of known concentrations.
-
Prepare a sample solution with a concentration that falls within the linear range of the standard curve.
-
-
Analysis:
-
Measure the absorbance of the standard and sample solutions at the predetermined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of the sample from the calibration curve.
-
Comparison of Method Performance
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Ultraviolet-Visible (UV-Vis) Spectroscopy |
| Specificity | High. Can separate the API from impurities and degradation products.[4][5] | Moderate to High. Dependent on successful derivatization and separation from by-products. | Low. Prone to interference from other UV-absorbing compounds.[8] |
| Linearity & Range | Excellent. Typically linear over a wide concentration range (e.g., 80-120% of the test concentration).[2][8] | Good. Linearity can be achieved over a defined range after derivatization. | Good. Adheres to Beer-Lambert law within a specific concentration range. |
| Accuracy | High. Typically demonstrates excellent recovery (e.g., 98-102%).[5] | Moderate to High. Accuracy can be affected by the efficiency and reproducibility of the derivatization step. | Moderate. Can be accurate for pure substances but susceptible to matrix effects. |
| Precision | High. Low relative standard deviation (RSD) for repeatability and intermediate precision.[3][5] | Moderate. Precision can be influenced by the consistency of the derivatization process. | High. For simple solutions, absorbance measurements are highly repeatable. |
| Robustness | Good. Method performance can be evaluated by intentionally varying parameters like mobile phase composition, pH, and flow rate. | Moderate. Sensitive to variations in oven temperature, gas flow rate, and derivatization conditions. | Good. Generally robust with respect to minor variations in solvent composition. |
| Suitability for Impurity Profiling | Excellent. Ideal for both identifying and quantifying related substances and degradation products. | Moderate. Can be used for volatile impurities, but non-volatile impurities will not be detected. | Not Suitable. Cannot distinguish between the API and structurally similar impurities. |
Conclusion and Recommendations
For the comprehensive analysis of this compound, High-Performance Liquid Chromatography (HPLC) emerges as the most suitable and robust method. Its high specificity, accuracy, and precision make it the gold standard for assay and impurity profiling, aligning with the stringent requirements of regulatory bodies.[4][6]
While Gas Chromatography could be a viable alternative, the necessity for derivatization adds complexity and potential for variability. UV-Vis Spectroscopy, though simple and rapid, lacks the specificity required for reliable quality control in the presence of potential impurities and is best reserved for preliminary or in-process checks of the pure substance.
The ultimate choice of analytical method should be based on a thorough risk assessment and a clear understanding of the Analytical Target Profile.[6][9] The validation of the chosen method must be meticulously documented to demonstrate its fitness for the intended purpose, ensuring the delivery of a high-quality pharmaceutical product.[1][7]
References
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
- Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, November 27).
- ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.ai. (2026, January 8).
- ICH and USP Perspectives on Analytical Method Validation - IJRR. (2025, August 8).
- USP 1225 Validation Procedures.
- Lifecycle Management of Analytical Procedures - USP-NF.
- Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective - Agilent. (2024, May 23).
- General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - Pharmacopeia.
- Organic Syntheses Procedure.
- Analytical Method Validation as the First Step in Drug Quality Control - SciSpace.
- The Analytical Method Development and Validation: A Review. (2019, May 15).
- PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures - European Directorate for the Quality of Medicines & HealthCare.
- A Review on Step-by-Step Analytical Method Validation - iosrphr.org. (2015, October 15).
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (1995, June).
Sources
- 1. database.ich.org [database.ich.org]
- 2. biospectra.us [biospectra.us]
- 3. uspbpep.com [uspbpep.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. ema.europa.eu [ema.europa.eu]
- 9. uspnf.com [uspnf.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
